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molecular formula C15H22Si2 B8480205 1-Allyl-2-(4-ethynyl-phenyl)-1,1,2,2-tetramethyl-disilane CAS No. 834966-45-9

1-Allyl-2-(4-ethynyl-phenyl)-1,1,2,2-tetramethyl-disilane

Cat. No. B8480205
M. Wt: 258.50 g/mol
InChI Key: JAHLHBNDYFKVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253243B2

Procedure details

45 mL of methanol containing 1.98 g (30 mmol) of potassium hydroxide was added to 45 mL of methanol containing 9.92 g (30 mmol) of 1-allyl-1,1,2,2-tetramethyl-2-(4-trimethylsilanylethynylphenyl) disilane to obtain a mixture, which was stirred for 30 minutes at a temperature of 0° C. Further, the resultant solution was turned acidic by adding 30 mL of 1M hydrochloric acid thereto and subjected to extraction using ether. The organic layer thus created was then washed with saturated sodium hydrogen carbonate and also with saturated brine and dried using magnesium sulfate as a desiccating agent. After the desiccating agent was removed by filtration, the solvent was removed by a rotary evaporator to obtain a crude product, which was then purified by silica gel column chromatography (developing solvent: hexane) to obtain 5.03 g (19.44 mmol) of 1-allyl-2-(4-ethynyl-phenyl)-1,1,2,2-tetramethyl-disilane (4a) which was colorless and oily. The yield was 65%.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
1-allyl-1,1,2,2-tetramethyl-2-(4-trimethylsilanylethynylphenyl) disilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO.[OH-].[K+].[CH2:5]([Si:8]([CH3:25])([CH3:24])[Si:9]([CH3:23])([CH3:22])[C:10]1[CH:15]=[CH:14][C:13]([C:16]#[C:17][Si](C)(C)C)=[CH:12][CH:11]=1)[CH:6]=[CH2:7]>Cl>[CH2:5]([Si:8]([CH3:24])([CH3:25])[Si:9]([C:10]1[CH:15]=[CH:14][C:13]([C:16]#[CH:17])=[CH:12][CH:11]=1)([CH3:23])[CH3:22])[CH:6]=[CH2:7] |f:1.2|

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
45 mL
Type
reactant
Smiles
CO
Name
1-allyl-1,1,2,2-tetramethyl-2-(4-trimethylsilanylethynylphenyl) disilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)[Si]([Si](C1=CC=C(C=C1)C#C[Si](C)(C)C)(C)C)(C)C
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes at a temperature of 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a mixture, which
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction
WASH
Type
WASH
Details
The organic layer thus created was then washed with saturated sodium hydrogen carbonate and also with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After the desiccating agent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to obtain a crude product, which
CUSTOM
Type
CUSTOM
Details
was then purified by silica gel column chromatography (developing solvent: hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)[Si]([Si](C)(C)C1=CC=C(C=C1)C#C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.44 mmol
AMOUNT: MASS 5.03 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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